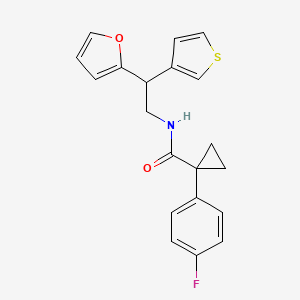
2-Methyl-3-(piperidin-3-yloxy)pyrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(piperidin-3-yloxy)pyrazine is a chemical compound with the CAS Number: 1421106-09-3 . It has a molecular weight of 193.25 and is typically in the form of an oil .
Molecular Structure Analysis
The IUPAC name for this compound is 2-methyl-3-(piperidin-3-yloxy)pyrazine . The InChI code is 1S/C10H15N3O/c1-8-10(13-6-5-12-8)14-9-3-2-4-11-7-9/h5-6,9,11H,2-4,7H2,1H3 .Physical And Chemical Properties Analysis
2-Methyl-3-(piperidin-3-yloxy)pyrazine is an oil . It has a molecular weight of 193.25 .Applications De Recherche Scientifique
Synthesis and Genotoxicity Assessment A study on a similar compound, "2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine," which is a potent and selective 5-HT2C agonist, highlighted its potential in the treatment of obesity due to its dose-dependent inhibition of food intake and reduction in body weight in rats. However, its genotoxicity potential was evaluated due to metabolism and dose-dependent increase of reverse mutations in specific strains, suggesting a complex bioactivation pathway that could bind covalently to DNA. This highlights the importance of understanding the metabolic and genotoxic profiles of related compounds for their safe application in therapeutic settings (Kalgutkar et al., 2007).
Chemical Synthesis for Drug Development Efficient synthesis methods for creating derivatives of pyrazine compounds, such as the one-pot, three-component reaction reported for "3-(3-Methyl-1-aryl-1H-pyrazol-5-yl)-2H-2-chromen-2-one derivatives," are pivotal. These methods offer ease of handling, good yields, and easy purification, making them valuable for pharmaceutical development. Such synthetic approaches provide a basis for developing novel therapeutic agents with potential applications in treating various diseases (Alizadeh & Ghanbaripour, 2014).
Biological Activity and Therapeutic Potential Compounds incorporating the pyrazine motif, such as "5-aryl-4-acyl-3-hydroxy-1-(2-piperazin-1-ylethyl)-2,5-dihydropyrrol-2-ones," have been synthesized and evaluated for their antimicrobial activity and their effects on blood coagulation. This demonstrates the potential of pyrazine derivatives in developing new antimicrobial agents and compounds with specific pharmacological actions, indicating their broad therapeutic applications (Gein et al., 2013).
Novel Heterocyclic Compounds The utility of related compounds, such as chloroacetonitrile in the construction of novel pyrazole and thiazole derivatives, underscores the versatility and potential of pyrazine derivatives in creating new chemical entities. These compounds, through diverse synthetic routes, can be tailored for specific biological activities, offering a wide range of applications in drug discovery and development (Khalil et al., 2017).
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the biological activity of 2-Methyl-3-(piperidin-3-yloxy)pyrazine hydrochloride and related compounds.
Propriétés
IUPAC Name |
2-methyl-3-piperidin-3-yloxypyrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-8-10(13-6-5-12-8)14-9-3-2-4-11-7-9;/h5-6,9,11H,2-4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBAHJMJZARIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC2CCCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(piperidin-3-yloxy)pyrazine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

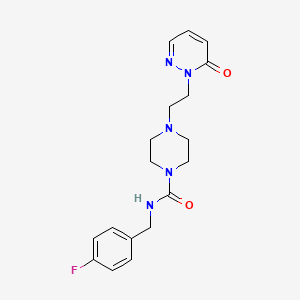
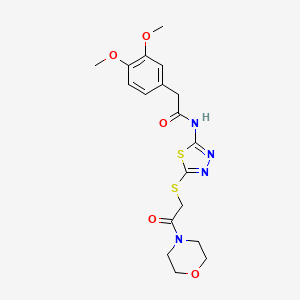
![Methyl 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2698934.png)




![2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2698942.png)
![Methyl 5-[(6-oxo-3-phenylpyridazin-1-yl)methyl]furan-2-carboxylate](/img/structure/B2698943.png)
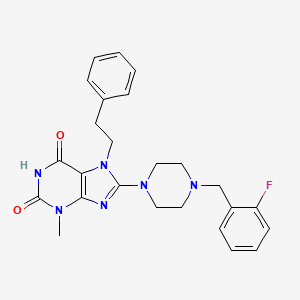
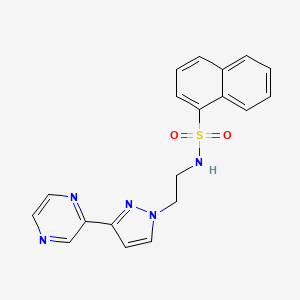
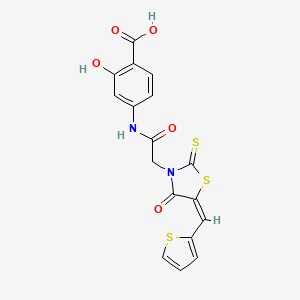
![2-(3-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2698950.png)
